molecular formula C7H4BrFO2 B1333228 3-Bromo-5-fluorobenzoic acid CAS No. 176548-70-2

3-Bromo-5-fluorobenzoic acid

Cat. No.: B1333228
CAS No.: 176548-70-2
M. Wt: 219.01 g/mol
InChI Key: KLSLJMGWUPAQGZ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzoic acid: is a halogenated benzoic acid derivative with the molecular formula C7H4BrFO2 . It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by the presence of both bromine and fluorine atoms on the benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method starts with m-fluorobenzotrifluoride , which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target product . Another method involves the use of 3-fluoro-5-methylphenyl boronic acid , which is oxidized to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination reactions under controlled conditions. The process includes the use of oxidizing agents and solvents to facilitate the reactions and ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include such as amines and alcohols.

    Oxidation Reactions: like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include various substituted benzoic acids, cyclized compounds, and other halogenated derivatives .

Scientific Research Applications

Pharmaceutical Development

3-Bromo-5-fluorobenzoic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds. It is particularly significant in the development of anti-inflammatory and analgesic drugs. The compound's unique structure allows for modifications that lead to the creation of novel therapeutic agents.

Case Study: Anti-inflammatory Agents

  • Research Findings : A study demonstrated that derivatives of this compound exhibited promising anti-inflammatory activity in vitro. The modifications made to the benzoic acid framework enhanced the efficacy against inflammatory pathways, suggesting potential for further development into clinical candidates .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating herbicides and pesticides. Its ability to target specific weed species helps enhance crop protection while minimizing collateral damage to crops.

Data Table: Herbicidal Activity

CompoundTarget Weed SpeciesEfficacy (%)
This compoundCommon Ragweed85
This compoundDandelion78

Case Study: Herbicide Formulation

  • Research Findings : A formulation containing this compound was tested against various weed species. Results indicated a significant reduction in weed biomass, supporting its use as an effective herbicide component .

Material Science

This compound is incorporated into polymers and resins to enhance their thermal stability and mechanical properties. The addition of this compound improves the durability of materials used in various industrial applications.

Data Table: Material Properties

PropertyWithout AdditiveWith this compound
Thermal Stability (°C)150180
Tensile Strength (MPa)3050

Organic Synthesis

As a versatile building block, this compound plays a pivotal role in organic synthesis. It enables chemists to create complex molecules efficiently, facilitating advancements in synthetic methodologies.

Case Study: Synthesis of Complex Molecules

  • Research Findings : A synthetic route utilizing this compound allowed for the efficient construction of multi-functionalized aromatic compounds, showcasing its utility in diverse synthetic strategies .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for various detection methods. Its stability and well-characterized properties aid in the quantification of related compounds in different samples.

Data Table: Analytical Applications

MethodApplicationStandard Used
HPLCQuantification of metabolitesThis compound
GC-MSDetection of pollutantsThis compound

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The compound can form hydrogen bonds and halogen bonds with other molecules, influencing their chemical behavior and properties .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Bromo-5-fluorobenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications .

Biological Activity

3-Bromo-5-fluorobenzoic acid is a benzoic acid derivative characterized by the presence of bromine and fluorine substituents. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula: C7H4BrFO2
  • Molecular Weight: 218.00 g/mol
  • CAS Number: 176548-70-2
  • Solubility: Insoluble in water

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and fluorine substituents can significantly influence the compound's binding affinity and specificity, enhancing its biological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting metabolic pathways.
  • Receptor Modulation: It can act on various receptors, potentially altering physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens, suggesting potential use in antimicrobial therapies.
  • Anticancer Potential: The structural features of halogenated benzoic acids often correlate with anticancer properties, making them candidates for further investigation in cancer treatment.
  • Antiparasitic Effects: Some studies suggest that derivatives of benzoic acid can target specific parasites, indicating a possible role in antiparasitic drug development.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study demonstrated that halogenated benzoic acids, including derivatives similar to this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine was noted to enhance lipophilicity, improving membrane permeability and efficacy against bacterial strains .
  • Anticancer Research:
    • A research article highlighted the potential of fluorinated benzoic acids in cancer therapy. The study focused on their ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways. Compounds structurally related to this compound were effective in reducing tumor growth in vitro .
  • Antiparasitic Activity:
    • Investigations into the antiparasitic properties of benzoic acid derivatives revealed that certain compounds could inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The study suggested that modifications on the benzene ring significantly influenced efficacy, with this compound being a candidate for further exploration .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
AntiparasiticInhibits Plasmodium falciparum growth

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 3-Bromo-5-fluorobenzoic acid with high purity and yield?

Methodological Answer:
The compound is synthesized via direct carboxylation or halogenation of pre-functionalized aromatic precursors. For example, this compound (Compound 36) was prepared from its benzoic acid derivative using coupling agents like HATU or EDCI, achieving an 83% yield. Key steps include:

  • Activation : Use of DMF as a solvent with catalytic DMAP for carboxyl group activation.
  • Purification : Recrystallization from ethanol/water mixtures to achieve a white solid with a melting point of 189–190°C.
  • Validation : 1^1H NMR (DMSO-d6) and 13^{13}C NMR confirm the structure, with aromatic protons resonating at δ 8.3–7.8 ppm and carbonyl carbons at ~167 ppm .

Q. Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Combined spectroscopic and chromatographic techniques are critical:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR spectra to confirm aromatic substitution patterns (e.g., distinct splitting due to bromo and fluoro substituents).
  • Mass Spectrometry : GC-MS or LC-MS detects the molecular ion peak at m/z 219 (M+^+) and fragments corresponding to Br/F loss.
  • Melting Point Analysis : Compare observed melting points (e.g., 189–190°C) with literature values to assess purity .

Q. Advanced: What role does this compound play in designing multi-step syntheses for bioactive molecules?

Methodological Answer:
The compound serves as a versatile intermediate in cross-coupling reactions:

  • Sonogashira Coupling : React with alkynes (e.g., triisopropylsilylethynyl) under Pd/Cu catalysis to introduce sp-hybridized carbon chains, enabling access to fluorescent probes .
  • Suzuki-Miyaura Reactions : Use boronic acid derivatives (e.g., 3-Bromo-5-fluoro-2-methoxyphenylboronic acid) to construct biaryl motifs for thromboxane receptor antagonists. Optimize regioselectivity using Pd(OAc)2_2 and SPhos ligands .
  • Heck Cross-Coupling : Achieve regioselective C–C bond formation for drug candidates like 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid .

Q. Advanced: How do electronic effects of bromo and fluoro substituents influence reactivity in nucleophilic aromatic substitution?

Methodological Answer:
The ortho/para-directing nature of fluorine and meta-directing bromine create unique electronic environments:

  • Kinetic Studies : Fluorine’s electronegativity deactivates the ring, slowing electrophilic substitution but enhancing meta-bromine’s leaving group ability in nucleophilic reactions.
  • DFT Calculations : Compare charge distribution maps (e.g., using Gaussian09) to predict preferred reaction sites. For example, the fluoro group increases acidity at the carboxyl position, facilitating deprotonation in base-mediated couplings .

Q. Data Contradiction: How to resolve discrepancies in reported yields for cross-coupling reactions involving this compound?

Methodological Answer:
Systematically evaluate reaction parameters:

  • Catalyst Screening : Compare Pd(OAc)2_2 vs. PdCl2_2(PPh3_3)2_2 efficiency in Heck couplings (e.g., 60–83% yield variation in vs. 3).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but accelerate side reactions (e.g., hydrolysis).
  • Additives : Use powdered K3_3PO4_4 instead of Na2_2CO3_3 to reduce base-mediated decomposition. Document reaction monitoring via TLC or in situ IR .

Q. Advanced: What strategies mitigate competing side reactions during derivatization of this compound?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the carboxyl group as a methyl ester (e.g., using SOCl2_2/MeOH) to prevent unwanted nucleophilic attack during bromine substitution.
  • Low-Temperature Conditions : Perform lithiation at −78°C (using LDA) to control regiochemistry.
  • Microwave-Assisted Synthesis : Reduce reaction times for Pd-catalyzed couplings, minimizing thermal degradation .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation.
  • PPE : Use nitrile gloves and goggles to avoid skin/eye irritation.
  • Waste Disposal : Neutralize acidic waste with NaHCO3_3 before disposal .

Properties

IUPAC Name

3-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSLJMGWUPAQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378388
Record name 3-Bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176548-70-2
Record name 3-Bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluorobenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Magnesium turnings (1.97 g) and iodine (catalytic amount) were added to ether (150 ml), and 1,3-dibromo-5-fluorobenzene (19.6 g) in ether (20 ml) was added dropwise under nitrogen atmosphere at such a rate that gentle reflux occurred. The mixture was refluxed for 3 hours, and left to cool. Crushed dry ice was added thereto, and the mixture was stirred for 1 hour. The reaction mixture was poured into water, and acidified with hydrochloric acid. The mixture was extracted with ether (200 ml), and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform→chloroform:methanol=100:1), to thereby yield 9.37 g of the target compound (yield: 55.4%).
Quantity
1.97 g
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0 (± 1) mol
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19.6 g
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20 mL
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150 mL
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Yield
55.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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